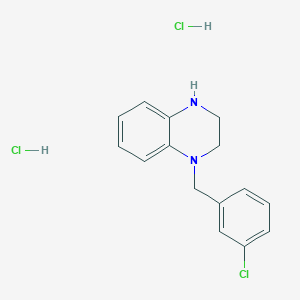

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

説明

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 3-chlorobenzyl group enhances its chemical reactivity and biological interactions, making it a compound of interest in various scientific fields.

準備方法

The synthesis of 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the 3-Chlorobenzyl Group: This step involves the alkylation of the quinoxaline core with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Dihydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

化学反応の分析

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride.

Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.

Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the development of new materials with specific chemical properties, such as polymers and dyes.

作用機序

The mechanism of action of 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

類似化合物との比較

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other quinoxaline derivatives such as:

1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a different position of the chlorine atom, which can affect its reactivity and biological activity.

1-(3-Bromobenzyl)-1,2,3,4-tetrahydroquinoxaline: The bromine atom can lead to different chemical reactivity compared to the chlorine atom.

1-(3-Methylbenzyl)-1,2,3,4-tetrahydroquinoxaline: The presence of a methyl group instead of a chlorine atom can significantly alter the compound’s properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological interactions, making it a valuable compound for research and development.

生物活性

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride (CAS No. 1416352-00-5) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C15H17Cl2N2

- Molecular Weight : 331.68 g/mol

- Chemical Structure : The compound features a tetrahydroquinoxaline core with a chlorobenzyl substituent, which is critical for its biological activity.

Research indicates that tetrahydroquinoxaline derivatives exhibit significant biological activity through various mechanisms:

- Inhibition of NF-κB Activity : Compounds in this class have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, which is crucial in inflammatory responses and cancer progression .

- Microtubule Interaction : Some derivatives function as colchicine binding site inhibitors, affecting microtubule dynamics and cell cycle progression .

Anticancer Properties

This compound has demonstrated potential anticancer effects through various studies:

- Cell Line Studies : In vitro assays have evaluated the cytotoxicity of this compound against several human cancer cell lines. Notably:

- NCI-H23 (lung cancer)

- MDA-MB-231 (breast cancer)

- PC-3 (prostate cancer)

Pharmacokinetics and Toxicity

The pharmacokinetic profile suggests that the compound is likely to have high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies. Additionally:

- CYP Inhibition : It inhibits several cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4), which could affect the metabolism of co-administered drugs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

特性

IUPAC Name |

4-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2.2ClH/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18;;/h1-7,10,17H,8-9,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUVCWWYSCGMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718809 | |

| Record name | 1-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939760-06-2 | |

| Record name | 1-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。